molecular formula C14H13NO B13722668 2-Cyclopentyloxy-5-ethynylbenzonitrile

2-Cyclopentyloxy-5-ethynylbenzonitrile

Cat. No.: B13722668
M. Wt: 211.26 g/mol
InChI Key: OPYXBIPKKGYJTI-UHFFFAOYSA-N
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Description

2-Cyclopentyloxy-5-ethynylbenzonitrile is an organic compound with a unique structure that combines a cyclopentyloxy group and an ethynyl group attached to a benzonitrile core

Preparation Methods

The synthesis of 2-Cyclopentyloxy-5-ethynylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethynylbenzonitrile and cyclopentanol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopentanol reacts with 2-bromo-5-ethynylbenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Cyclopentyloxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding ethyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where reagents like sodium amide (NaNH2) can be used to introduce various functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.

Scientific Research Applications

2-Cyclopentyloxy-5-ethynylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in the design of new drugs with improved efficacy and safety profiles.

    Industry: In the materials science field, this compound can be used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyloxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

2-Cyclopentyloxy-5-ethynylbenzonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(Cyclopentyloxy)-5-methylbenzonitrile and 2-(Cyclopentyloxy)-5-formylbenzonitrile share structural similarities but differ in their functional groups.

    Uniqueness: The presence of both the cyclopentyloxy and ethynyl groups in this compound provides unique chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-cyclopentyloxy-5-ethynylbenzonitrile

InChI

InChI=1S/C14H13NO/c1-2-11-7-8-14(12(9-11)10-15)16-13-5-3-4-6-13/h1,7-9,13H,3-6H2

InChI Key

OPYXBIPKKGYJTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)OC2CCCC2)C#N

Origin of Product

United States

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